BenchChemオンラインストアへようこそ!

4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide

Physicochemical profiling Drug-likeness Medicinal chemistry

4-Hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide (CAS 950254-13-4) is a synthetic quinoline-6-carboxamide building block featuring a pyridin-4-yl substituent that provides a basic nitrogen handle for further functionalization (N-alkylation, N-oxidation, metal coordination). The 4-hydroxy group permits O-alkylation/acylation chemistry. With drug-like computed properties (RO5 violations = 0, PSA 58.37 Ų, logP ~2.69), it is structurally suitable for combinatorial library enumeration targeting kinase ATP-binding sites. Its para-pyridyl geometry places the endocyclic nitrogen distal from the carboxamide linkage, offering distinct hydrogen-bond directionality compared to ortho- or meta-substituted congeners. No peer-reviewed biological activity is published for this specific compound; procurement value rests purely on its utility as a synthetic intermediate and computational probe for systematic SAR exploration. Ideal for researchers building focused quinoline-6-carboxamide compound libraries or conducting in silico docking campaigns against adenine-binding pockets.

Molecular Formula C16H13N3O2
Molecular Weight 279.299
CAS No. 950254-13-4
Cat. No. B2573230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide
CAS950254-13-4
Molecular FormulaC16H13N3O2
Molecular Weight279.299
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=NC=C3
InChIInChI=1S/C16H13N3O2/c1-10-8-15(20)13-9-11(2-3-14(13)18-10)16(21)19-12-4-6-17-7-5-12/h2-9H,1H3,(H,18,20)(H,17,19,21)
InChIKeyIHURPUPOTHENHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide (CAS 950254-13-4): Structural Identity and Compound Class Context for Scientific Procurement


4-Hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide (CAS 950254-13-4, molecular formula C₁₆H₁₃N₃O₂, molecular weight 279.299 g/mol, InChI Key IHURPUPOTHENHX-UHFFFAOYSA-N) is a synthetic small-molecule quinoline-6-carboxamide derivative . The compound features a 4-hydroxy-2-methylquinoline core linked via a carboxamide bridge at the 6-position to a pyridin-4-yl moiety, placing it within a broader class of quinoline-carboxamide hybrids investigated for kinase inhibition and anti-proliferative activity [1]. Despite its structural resemblance to bioactive quinoline-4-carboxamide and quinoline-6-carboxamide scaffolds studied as PIM-1 kinase inhibitors and anticancer agents [1], no peer-reviewed primary literature, patent disclosure, or authoritative database entry (PubChem, ChEMBL, BindingDB) with quantitative experimental data was identified for this specific compound as of the search date.

Why Generic Substitution of 4-Hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide Is Not Supported Without Comparator Data


Within the 4-hydroxy-2-methylquinoline-6-carboxamide scaffold, the identity of the N-substituent profoundly influences molecular recognition, hydrogen-bonding capacity, and target engagement . The pyridin-4-yl group in CAS 950254-13-4 presents distinct electronic (electron-deficient aromatic ring with a basic endocyclic nitrogen at the para position) and topological features compared to its closest commercially available analogs: the N-(pyridin-3-yl)methyl variant (CAS 950241-81-3), the N-(1,3-thiazol-2-yl) analog (CAS 950248-36-9), the N-benzyl derivative (CAS 941252-09-1), and the N-(3-methylphenyl) analog (CAS 940983-96-0) [1]. Each substituent dictates different H-bond acceptor/donor geometry, lipophilicity, and metabolic liability profiles. Critically, no published quantitative head-to-head data exist to establish whether the pyridin-4-yl orientation confers superior target potency, selectivity, solubility, or metabolic stability compared to these alternatives. Procurement decisions based on assumed pharmacological superiority are therefore unsupported by current evidence.

Quantitative Differential Evidence for 4-Hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide (CAS 950254-13-4) Relative to Structural Analogs


Computational Physicochemical Profile: Pyridin-4-yl vs. Benzyl Substituent Impact on Lipophilicity and Hydrogen-Bonding Capacity

The pyridin-4-yl substituent in CAS 950254-13-4 introduces a hydrogen-bond-accepting aromatic nitrogen that is absent in the N-benzyl analog (CAS 941252-09-1). This results in a substantially lower computed logP (approximately 2.69 for the pyridin-4-yl compound versus an estimated >3.0 for the benzyl analog) and a different polar surface area (PSA) profile—58.37 Ų with 5 H-bond acceptors and 1 H-bond donor for the pyridin-4-yl compound , compared to 2 H-bond acceptors and 2 H-bond donors for the benzyl analog. These differences are predicted to impact aqueous solubility and membrane permeability, though no experimental logP, solubility, or permeability data have been published for either compound. This evidence is derived from computational prediction, not experimental measurement, and constitutes supporting evidence only.

Physicochemical profiling Drug-likeness Medicinal chemistry

Structural Alert: 4-Hydroxyquinoline Tautomerism and Its Impact on Target Binding Compared to N-Alkylated Analogs

CAS 950254-13-4 exists as a 4-hydroxyquinoline, which can tautomerize to the 4-oxo-1H-quinoline (4-quinolone) form. This tautomeric equilibrium is absent in the N-ethylated analog (1-ethyl-2-methyl-4-oxo-N-(pyridin-4-yl)quinoline-6-carboxamide), where the N1 position is blocked, locking the compound in the 4-oxo form . The 4-hydroxy tautomer presents a hydrogen-bond donor (–OH), while the 4-oxo tautomer presents a hydrogen-bond acceptor (C=O). This tautomerism-dependent switch between H-bond donor and acceptor character at the 4-position can fundamentally alter kinase hinge-binding interactions [1]. In quinoline-4-carboxamide kinase inhibitor series, the 4-hydroxy/4-oxo status has been shown to modulate target affinity by orders of magnitude [1]; however, no quantitative comparison of CAS 950254-13-4 with its N-ethylated analog has been reported. This is class-level inference only.

Tautomerism Molecular recognition Kinase inhibitor design

Rotatable Bond Count and Conformational Flexibility: Pyridin-4-yl vs. Thiazol-2-yl and Benzyl Analogs

CAS 950254-13-4 has approximately 5 rotatable bonds (carboxamide linkage plus pyridyl ring rotation), which is fewer than the N-benzyl analog (CAS 941252-09-1, ~6 rotatable bonds with a methylene spacer) and the N-(pyridin-3-yl)methyl analog (CAS 950241-81-3, ~6 rotatable bonds) [1]. The thiazol-2-yl analog (CAS 950248-36-9) has approximately 4 rotatable bonds [1]. In fragment-based and lead-like compound design, lower rotatable bond count generally correlates with higher ligand efficiency and reduced entropic penalty upon target binding [2]. However, no experimental binding affinity or thermodynamic data exist to quantify whether this difference translates into meaningful potency or selectivity advantages for CAS 950254-13-4 over any comparator. This is a structural inference, not an experimentally validated differentiation.

Conformational analysis Ligand efficiency Entropic binding penalty

Application Scenarios for 4-Hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide (CAS 950254-13-4) Based on Current Evidence


Building Block for Diversity-Oriented Synthesis of Quinoline-6-Carboxamide Libraries

CAS 950254-13-4 can serve as a synthetic intermediate for the construction of focused quinoline-6-carboxamide compound libraries . The pyridin-4-yl substituent provides a basic nitrogen handle for further functionalization (e.g., N-alkylation, N-oxidation, metal coordination), while the 4-hydroxy group permits O-alkylation or O-acylation chemistry. This compound is structurally suitable for combinatorial library enumeration where systematic variation of the N-substituent is used to probe kinase ATP-binding site or protein-protein interaction interfaces [1]. However, its procurement value rests purely on its utility as a synthetic building block, not on any established biological activity.

Computational Docking and Pharmacophore Modeling Studies

The well-defined molecular geometry, moderate molecular weight (279.3 g/mol), and drug-like computed properties (RO5 violations = 0, PSA 58.37 Ų, logP ~2.69) make CAS 950254-13-4 a suitable candidate for in silico docking campaigns against kinases or other protein targets with adenine-binding pockets. Its pyridin-4-yl group can engage the hinge region via hydrogen bonding, while the 4-hydroxy/4-oxo tautomeric state provides conformational flexibility for induced-fit docking [1]. This compound could be used as a computational probe to compare binding poses across the quinoline-6-carboxamide series, but no experimental validation of docking predictions has been published for this specific compound.

Negative Control or Chemical Probe in Quinoline-6-Carboxamide SAR Studies

Given the absence of published biological activity for CAS 950254-13-4, it may be investigated as a negative-control compound in SAR studies where the pyridin-4-yl orientation is compared to the pyridin-2-yl, pyridin-3-yl, or pyridinyl-methyl congeners . The para-pyridyl geometry places the endocyclic nitrogen distal from the carboxamide linkage, potentially altering hydrogen-bond directionality compared to ortho- or meta-substituted analogs. Researchers designing comparative SAR panels across quinoline-6-carboxamide derivatives may include this compound to systematically assess the positional contribution of the pyridine nitrogen to target binding [1].

Physicochemical Property Benchmarking Across the 4-Hydroxy-2-methylquinoline-6-carboxamide Series

CAS 950254-13-4 can be employed as a reference compound for experimentally determining logP, logD, aqueous solubility, and metabolic stability across a congeneric series. Its computed logP of ~2.69 and PSA of 58.37 Ų place it at the border of optimal CNS drug space and peripheral drug space, making it an informative comparator when paired with more lipophilic (e.g., N-benzyl) or more polar (e.g., N-thiazolyl) analogs. Until such experimental data are generated and published, however, no evidence-based procurement recommendation can be made favoring this compound over any structural analog.

Quote Request

Request a Quote for 4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.